

physical and chemical properties of pure PGDN

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Compound of Interest		
Compound Name:	Propylene glycol dinitrate	
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An In-depth Technical Guide on the Core Physical and Chemical Properties of Pure **Propylene Glycol Dinitrate** (PGDN)

Introduction

Propylene glycol dinitrate (PGDN), with the chemical formula C₃H₆N₂O₆, is an organic nitrate ester of propylene glycol.[1] Structurally similar to nitroglycerin but with one less nitrate group, PGDN is a significant compound in the field of energetic materials and has historical use in medicine for treating angina pectoris.[1][2] It is the primary explosive component, constituting approximately 76%, of Otto Fuel II, a propellant used in torpedoes and other naval weapon systems.[3][4] Pure PGDN is a colorless, unstable liquid with a characteristic disagreeable odor.[1][3][5] Its high energy content, coupled with its sensitivity to shock and friction, necessitates careful handling and a thorough understanding of its properties for safe and effective application in research and development.[6][7] This guide provides a comprehensive overview of the physical and chemical properties of pure PGDN, detailed experimental protocols for its characterization, and an examination of its metabolic fate and toxicological effects.

Physical Properties of PGDN

The physical characteristics of PGDN are critical for its handling, storage, and application. A summary of these properties is presented in the table below.



Property	Value	Reference
Molecular Formula	C3H6N2O6	[1]
Molar Mass	166.089 g⋅mol ⁻¹	[1][7]
Appearance	Colorless liquid	[1][5][7]
Odor	Disagreeable	[1][5][8]
Density	1.232 g/cm³ (at 20 °C)	[1][7]
1.37 g/cm³ (at 20°C)	[5][8][9]	
Melting Point	-27.7 °C (−17.9 °F; 245.5 K)	[1][7]
-30 °C	[5][8][9]	
Boiling Point	Decomposes at 121 °C (250 °F; 394 K)	[1][6][7]
Solubility in Water	0.1% (at 20 °C)	[1][8]
7.97 g/L (at 24.85 °C)	[5][8][9]	
Vapor Pressure	0.07 mmHg (at 22 °C)	[1][7]
2.54 Pa (at ambient temperature)	[10]	
Odor Threshold	0.18 to 0.23 ppm	[3]

Chemical Properties of PGDN

PGDN is a highly energetic and reactive compound. Its chemical behavior is dominated by the two nitrate ester groups, which impart its explosive properties.



Property	Description	Reference
Stability	Unstable as a pure compound. [3] Sensitive to shock, friction, and heat.[6][7]	[3][6][7]
Decomposition	Decomposes at 121 °C, below its boiling point.[1][6] Thermal decomposition occurs between 170-230 °C, depending on the heating rate.[10]	[1][6][10]
Combustion	Burns with a clean flame, producing carbon monoxide, water vapor, and nitrogen gas (C₃H₆(ONO₂)₂ → 3CO + 3H₂O + N₂).[1][7] Heating may lead to violent combustion or explosion.[8][9]	[1][7][8][9]
Explosive Properties	It is a shock-sensitive explosive.[1] The detonation velocity is 6900 m/s at a density of 1.37 g/cm³.[7]	[1][7]
Reactivity	Acts as a strong oxidizing agent.[8][9] It can react vigorously and potentially explosively with reducing agents, including hydrides, sulfides, and nitrides, as well as with many combustible materials.[8][9] Violent reactions can occur with aluminum, cyanides, esters, and other substances.[8][9] It also reacts with acids and alkalis.[8]	[8][9]



Experimental Protocols Synthesis of Propylene Glycol Dinitrate

A common laboratory-scale synthesis of PGDN involves the nitration of propylene glycol using a mixture of concentrated nitric and sulfuric acids.[2][7]

Methodology:

- Prepare a nitrating mixture by combining 16 mL of 96% sulfuric acid and 14 mL of 90% nitric acid in a beaker.[2]
- Cool the acid mixture to 10 °C in a salt-ice bath.[2]
- Slowly add 9.6 mL of propylene glycol dropwise to the cooled acid mixture while stirring continuously.[2]
- Maintain the reaction temperature between 10-15 °C throughout the addition, which should take approximately 30 minutes.[2]
- If red fumes are observed or the temperature exceeds 20 °C, the reaction should be immediately quenched by pouring the contents into a large volume of cold water.
- After the addition is complete, allow the mixture to stand for a short period before separating the PGDN layer.
- The crude PGDN is then washed sequentially with water, a sodium bicarbonate solution, and again with water to neutralize and remove residual acids.
- The final product should be dried using a suitable drying agent.

Another approach involves a greener synthesis using dinitrogen pentoxide (N₂O₅) as the nitrating agent in an organic solvent like dichloromethane, which can yield PGDN at around 96.3% with high selectivity.[11]

Determination of Thermal Decomposition

The thermal stability and decomposition kinetics of PGDN can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry-Mass



Spectrometry (TG/MS).[10][12]

Methodology (DSC):

- A small sample of PGDN is placed in an aluminum pan.
- The sample is heated in the DSC instrument at a constant heating rate (e.g., 1, 3, 5, and 8 °C/min) over a temperature range, for instance, from 50 °C to 280 °C.[12]
- The heat flow to or from the sample is measured as a function of temperature.
- The onset temperature of decomposition is determined from the resulting thermogram as the
 intersection point of the baseline and the tangent of the exothermic decomposition peak.[12]
 The heat of decomposition can also be calculated from the peak area.[10]

Purity Assessment

The purity of synthesized PGDN can be assessed using Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier Transform Infrared Spectroscopy (FTIR).[10][12]

Methodology (GC/MS):

- A diluted sample of PGDN is injected into the GC system.
- The instrument parameters are set, for example: injection port temperature at 180 °C, initial oven temperature at 35 °C for 3 minutes, followed by a ramp up to 250 °C at a rate of 20 °C/min, and held for 5 minutes.[12]
- Helium is used as the carrier gas.[10]
- The separated components are detected by the mass spectrometer, which is operated in scan mode (e.g., 30-300 amu).[10][12]
- The resulting chromatogram and mass spectra are analyzed to identify PGDN and any impurities.

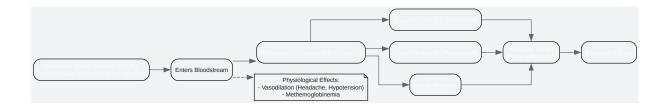
Toxicology and Metabolism



PGDN is a systemic toxicant that can be absorbed through inhalation, skin contact, or ingestion.[1][5] Its toxic effects are primarily linked to its vasodilating properties and its ability to induce methemoglobinemia.[1][7][13]

Mechanism of Action and Metabolism: The toxicity of PGDN is related to its capacity to cause vasodilation, a property it shares with other organic nitrates used in medicine.[5] Overexposure can lead to the relaxation of vascular smooth muscle, resulting in a drop in blood pressure.[5] In the body, PGDN is rapidly and completely metabolized, primarily in the liver and red blood cells, and is excreted in the urine as inorganic nitrate within 24 hours.[3][4]

The metabolic breakdown of PGDN involves the sequential removal of the nitrate groups. In rats, after subcutaneous injection, PGDN is metabolized, with propylene glycol 2-mononitrate being a primary metabolite detected in the blood, which is further broken down to inorganic nitrate.[3][5] In vitro studies with rat blood have shown that about 50% of PGDN is metabolized within the first hour.[5]



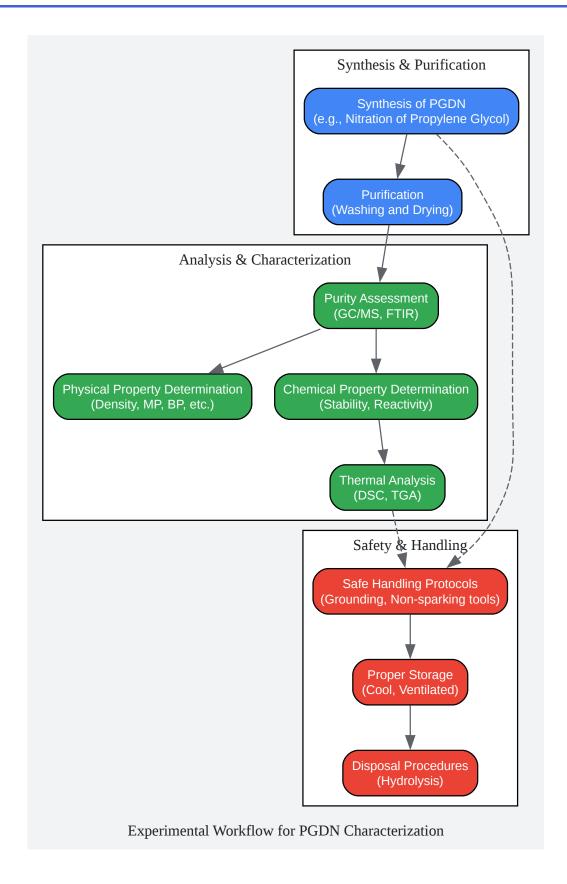
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Caption: Metabolic pathway of **Propylene Glycol Dinitrate** (PGDN) in the body.

Experimental and Analytical Workflow

The characterization of PGDN involves a logical sequence of steps from its synthesis to the determination of its various properties and its safe handling.





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Caption: A logical workflow for the synthesis and characterization of PGDN.



Conclusion

Propylene glycol dinitrate is a potent energetic material with well-defined, albeit hazardous, physical and chemical properties. Its utility as a propellant is counterbalanced by its instability and toxicity, which necessitates strict adherence to safety protocols during its synthesis, handling, and use. The experimental methodologies outlined in this guide provide a framework for the systematic characterization of PGDN, which is essential for both fundamental research and applied development in the fields of energetic materials and pharmacology. A thorough understanding of its metabolic pathways is also crucial for assessing and mitigating the health risks associated with exposure.

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